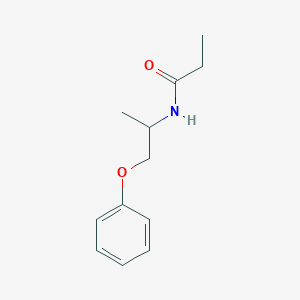

N-(1-phenoxypropan-2-yl)propanamide

Description

N-(1-Phenoxypropan-2-yl)propanamide is an amide derivative characterized by a phenoxypropan-2-yl group attached to a propanamide backbone. The phenoxy group may influence lipophilicity and metabolic stability, making it relevant for pharmaceutical applications such as NSAIDs or CNS-targeting agents .

Properties

IUPAC Name |

N-(1-phenoxypropan-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-12(14)13-10(2)9-15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVNIAZGEIEXQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)COC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenoxypropan-2-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 1-phenoxypropan-2-amine with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired amide product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors. This method allows for better control over reaction conditions, improved scalability, and higher yields. The use of immobilized enzymes, such as amine transaminase and lipase, in a flow system has also been explored for the stereoselective synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenoxypropan-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(1-phenoxypropan-2-yl)propanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential antibacterial and antifungal properties.

Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-phenoxypropan-2-yl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid biosynthesis .

Comparison with Similar Compounds

Substituted Biphenyl and Indole Derivatives

Compound A : (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide

- Compound B: N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Structure: Substituted with indole-ethyl and biphenyl groups. Synthesis: Similar DCC-based method; indole moiety suggests serotonin receptor interactions . Key Feature: Potential dual activity as an NSAID and serotonin modulator .

Fentanyl-Related Analogs

Compound C : N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide (2'-fluoroortho-Fluorofentanyl)

- Compound D: 4-Fluoroisobutyrylfentanyl (N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) Structure: Isobutyramide backbone with fluorophenyl and phenethylpiperidine groups. Key Feature: Enhanced lipophilicity and potency as a novel psychoactive substance .

NSAID-Inspired Amides

- Compound E : N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Comparative Data Table

Key Findings and Implications

- Structural Impact : Substituents like biphenyl, indole, or fluorinated aryl groups dictate pharmacological targets (e.g., COX enzymes, opioid receptors) .

- Synthesis : DCC-mediated coupling is prevalent for amide bond formation in NSAID hybrids, ensuring high yields and purity .

- Regulatory Considerations : Fluorinated fentanyl analogs (e.g., Compound C, D) highlight the importance of structural modifications in evading drug regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.